molecular formula C15H20N4O4S B13762804 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate CAS No. 7077-55-6

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate

Cat. No.: B13762804
CAS No.: 7077-55-6
M. Wt: 352.4 g/mol
InChI Key: NLEHFKASPKAUJA-UHFFFAOYSA-M
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Description

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound is characterized by the presence of an azo group (-N=N-) linking a dimethylaminophenyl group to a methylpyridinium group, with a methyl sulfate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-methylpyridinium to form the azo compound. The final product is obtained by treating the azo compound with methyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylpyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate has diverse applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of colored materials and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The dimethylamino group enhances the electron-donating properties, making the compound a good candidate for redox reactions. The methylpyridinium group can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different applications.

    Methyl Red: A pH indicator with a similar azo linkage.

    Congo Red: A dye used in histology with a similar azo structure.

Uniqueness

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

7077-55-6

Molecular Formula

C15H20N4O4S

Molecular Weight

352.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(1-methylpyridin-1-ium-2-yl)diazenyl]aniline;methyl sulfate

InChI

InChI=1S/C14H17N4.CH4O4S/c1-17(2)13-9-7-12(8-10-13)15-16-14-6-4-5-11-18(14)3;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NLEHFKASPKAUJA-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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